BenchChemオンラインストアへようこそ!

4-Fluoroisoquinolin-6-amine

pKa modulation amine basicity ionization state

4-Fluoroisoquinolin-6-amine is a fluorinated isoquinoline derivative (molecular formula C₉H₇FN₂, MW 162.16) bearing an amino group at the 6-position and a fluorine substituent at the 4-position. The compound serves as a critical P1 building block in the design of macrocyclic coagulation factor VIIa (FVIIa) inhibitors, where the 4-fluoro substitution modulates the basicity of the aminoisoquinoline scaffold and consequently influences target affinity, permeability, and oral pharmacokinetics.

Molecular Formula C9H7FN2
Molecular Weight 162.167
CAS No. 2378808-42-3
Cat. No. B2813880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroisoquinolin-6-amine
CAS2378808-42-3
Molecular FormulaC9H7FN2
Molecular Weight162.167
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1N)F
InChIInChI=1S/C9H7FN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2
InChIKeyZYNQIKGLQNBVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoroisoquinolin-6-amine (CAS 2378808-42-3) – Physicochemical and Pharmacological Context


4-Fluoroisoquinolin-6-amine is a fluorinated isoquinoline derivative (molecular formula C₉H₇FN₂, MW 162.16) bearing an amino group at the 6-position and a fluorine substituent at the 4-position . The compound serves as a critical P1 building block in the design of macrocyclic coagulation factor VIIa (FVIIa) inhibitors, where the 4-fluoro substitution modulates the basicity of the aminoisoquinoline scaffold and consequently influences target affinity, permeability, and oral pharmacokinetics [1][2]. It also functions as a synthetic intermediate in the manufacture of BTK inhibitors .

Why Isoquinolin-6-amine or Other 4-Halogen Analogs Cannot Substitute for 4-Fluoroisoquinolin-6-amine in Drug Discovery Programs


Substitution at the 4-position of the isoquinoline ring critically determines the amine basicity (pKa), which in turn governs passive membrane permeability, oral absorption, and hERG channel off-target liability [1][2]. The 4-fluoro substituent reduces the pKa of the 6-amino group by approximately 2 log units relative to the unsubstituted isoquinolin-6-amine (predicted pKa 7.10), shifting the ionization equilibrium such that a markedly smaller fraction of the molecule is protonated at physiological pH 7.4 . This pKa modulation directly translates into improved permeability and oral bioavailability in macrocyclic FVIIa inhibitors—an effect that cannot be replicated by 4-chloro, 4-bromo, or 4-methyl analogs, which exhibit different electron-withdrawing profiles and steric constraints [2][3]. Generic substitution therefore risks suboptimal permeability, inadequate oral exposure, or altered target engagement.

4-Fluoroisoquinolin-6-amine: Quantitative Differentiation Evidence Against Comparators


pKa Reduction of ~2 Log Units Relative to Unsubstituted Isoquinolin-6-amine

The 4-fluoro substituent on isoquinolin-6-amine exerts a strong electron-withdrawing effect that significantly lowers the pKa of the 6-amino group. The predicted pKa of 4-fluoroisoquinolin-6-amine is 5.16±0.10, compared to 7.10±0.10 for the unsubstituted isoquinolin-6-amine . At physiological pH 7.4, this pKa shift reduces the fraction of protonated (cationic) species from approximately 33% to below 1%, dramatically altering the ionization-dependent properties of any conjugate molecule [1].

pKa modulation amine basicity ionization state

Permeability Enhancement Driven by 4-Fluoro Substitution in Macrocyclic FVIIa Inhibitors

In the J. Med. Chem. 2016 lead optimization campaign by Zhang et al., a series of aminoisoquinoline P1-based macrocyclic TF-FVIIa inhibitors displayed poor permeability prior to fluorination. Introduction of fluorine at the aminoisoquinoline reduced the basicity of the P1 group and significantly improved permeability, ultimately enabling oral bioavailability in dogs and robust antithrombotic efficacy in a rabbit arterial thrombosis model [1]. The unfluorinated comparator aminoisoquinoline acylsulfonamide (Ki = 11 nM against TF-FVIIa) showed poor Caco-2 permeability and low oral bioavailability in dogs (3.5%) and rats (<1%), illustrating the barrier that 4-fluoro substitution overcomes [2].

membrane permeability oral bioavailability PAMPA

Sub-nanomolar Target Engagement of FVIIa by 4-Fluoro-Aminoisoquinoline-Based Macrocyclic Inhibitor

The BRENDA enzyme database records a Ki of 0.43 nM (at pH 7.4, 37 °C) for the macrocyclic inhibitor (2R,15R)-2-[(1-amino-4-fluoroisoquinolin-6-yl)amino]-7-(cyclopropanesulfonyl)-4,15,17-trimethyl-13-oxa-4,11-diazatricyclo[14.2.2.16,10]henicosa-1(18),6,8,10(21),16,19-hexaene-3,12-dione against human coagulation factor VIIa [1]. By comparison, the BRENDA database lists Ki values of 0.16–0.28 nM for analogous macrocycles bearing the unsubstituted 1-aminoisoquinolin-6-yl P1 group, and 0.23 nM for the 7-fluoro regioisomer [1]. While these are cross-study data across different macrocyclic chemotypes, the 4-fluoro-substituted inhibitor consistently achieves sub-nanomolar potency, validating the scaffold's capacity to support high-affinity target engagement [2].

TF-FVIIa inhibition anticoagulant enzyme kinetics

Enhanced Metabolic Stability Conferred by the C-F Bond at the 4-Position

The C(sp²)-F bond at the 4-position of the isoquinoline ring has a bond dissociation energy of approximately 110 kcal/mol, substantially stronger than the corresponding C-H bond (~100 kcal/mol), C-Cl bond (~80 kcal/mol), or C-Br bond (~67 kcal/mol) [1]. This bond strength resists cytochrome P450-mediated oxidative metabolism at the 4-position, a common metabolic soft spot in isoquinoline derivatives. The fluorinated isoquinoline review by Hindawi (2017) explicitly notes that the very strong C-F bond increases the metabolic stability of drugs, enabling better bioavailability and binding affinity [1]. The Richter et al. (2017) paper on meta-linked phenylglycine FVIIa inhibitors specifically aimed to improve metabolic stability and PK, and the 4-fluoro-aminoisoquinoline scaffold was integral to achieving sub-nanomolar Ki with good metabolic stability [2].

metabolic stability C-F bond strength oxidative metabolism

Validated Synthetic Utility as a Key Intermediate in BTK Inhibitor Manufacturing

US Patent Application US20250145574A1 (CARNA BIOSCIENCES, INC.) describes a fluoroisoquinoline compound as a production intermediate for a triazine-derived BTK inhibitor (Compound A), with a production method that shortens synthetic steps, improves yield, and reduces chromatographic purification requirements relative to the prior art method disclosed in WO 2015/012149 . While the patent covers a broader genus of fluoroisoquinoline compounds, the 4-fluoroisoquinolin-6-amine scaffold embodies the key structural features (fluorine at the 4-position, amine functionality at the 6-position) required for downstream elaboration into the active pharmaceutical ingredient. This establishes a procurement rationale distinct from the FVIIa application: 4-fluoroisoquinolin-6-amine serves as a validated building block for two therapeutically independent target classes (FVIIa and BTK) [1].

BTK inhibitor process chemistry synthetic intermediate

Regioisomeric Differentiation: 4-Fluoro vs. 7-Fluoro Substitution on the Isoquinoline Ring

The position of fluorine substitution on the isoquinoline ring critically influences both electronic properties and biological activity. BRENDA data show that the 4-fluoro regioisomer (Ki = 0.43 nM) and the 7-fluoro regioisomer (Ki = 0.23 nM) both achieve sub-nanomolar FVIIa potency, but through different electronic modulation of the aminoisoquinoline scaffold [1]. The 4-fluoro substituent is para to the ring nitrogen, exerting a direct resonance effect on the isoquinoline core, while the 7-fluoro substituent is meta to the ring nitrogen and provides a distinct electronic profile . Zhang et al. (2016) explicitly attribute the permeability improvement to fluorination of the aminoisoquinoline, and the 4-position is the site that most directly modulates the basicity of the P1 group through conjugation with the isoquinoline nitrogen [2]. For procurement, selection between 4-fluoro and 7-fluoro positional isomers depends on the desired pKa modulation and the specific pharmacophoric requirements of the target binding pocket.

regioselectivity fluorine positional isomer structure-activity relationship

Optimal Procurement and Application Scenarios for 4-Fluoroisoquinolin-6-amine Based on Quantitative Differentiation Evidence


Oral Anticoagulant Lead Optimization: Deploying 4-Fluoroisoquinolin-6-amine as the P1 Building Block to Overcome Permeability Barriers

Medicinal chemistry teams pursuing orally bioavailable TF-FVIIa inhibitors should prioritize 4-fluoroisoquinolin-6-amine over unsubstituted isoquinolin-6-amine as their P1 scaffold. Evidence from Zhang et al. (2016) demonstrates that the 4-fluoro substitution reduces amine basicity (pKa shift from ~7.1 to ~5.2) and significantly improves permeability, converting a non-oral series (Caco-2 poor; oral BA <3.5% in dogs) into development candidates with good oral pharmacokinetics [1][2]. The sub-nanomolar target engagement is maintained (Ki = 0.43 nM against FVIIa), ensuring that permeability gains do not come at the expense of potency [3]. This scenario is directly supported by the Richter et al. (2017) program, which used the same 4-fluoro scaffold to achieve sub-nanomolar Ki with good metabolic stability, clotting activity, and permeability [4].

Multi-Target Building Block Strategy: Leveraging 4-Fluoroisoquinolin-6-amine Across FVIIa and BTK Inhibitor Pipelines

R&D procurement groups supporting diversified discovery portfolios can justify bulk acquisition of 4-fluoroisoquinolin-6-amine based on its validated utility in two independent therapeutic programs: (i) FVIIa inhibitors for thrombosis (J. Med. Chem. 2016, ACS Med. Chem. Lett. 2017, Bioorg. Med. Chem. Lett. 2016) and (ii) BTK inhibitors for oncology and autoimmune diseases (US Patent US20250145574A1) [1][2]. The patent explicitly describes improved process efficiency with shortened synthetic steps and reduced purification requirements, translating to lower cost of goods in industrial-scale manufacturing [2]. This dual-target applicability reduces the risk of single-program dependency and improves the return on investment for building block procurement.

SAR Exploration of P1 Basicity: Using 4-Fluoroisoquinolin-6-amine as a Calibrated pKa Tool in Structure-Based Design

Structure-based drug design programs targeting serine proteases with a salt-bridge to Asp189 (e.g., FVIIa, FXa, thrombin) require precise tuning of the P1 group pKa to balance target affinity and membrane permeability. The 4-fluoro substitution on isoquinolin-6-amine provides a quantifiable and predictable pKa reduction (~1.9 log units versus unsubstituted) based on consistent predicted values from standard pKa prediction software [1]. This calibrated pKa shift allows computational chemists and medicinal chemists to prospectively model the ionization state of candidate molecules at pH 7.4 and predict Caco-2/PAMPA permeability before synthesis. Compared to 4-chloro or 4-bromo analogs, the 4-fluoro substituent offers the strongest electron-withdrawing effect without introducing steric bulk or potential metabolic liabilities associated with heavier halogens [2].

Regioisomeric Optimization: Differentiating 4-Fluoro from 7-Fluoro Substitution for Tailored Pharmacophore Design

When optimizing aminoisoquinoline-based inhibitors, the choice between 4-fluoro and 7-fluoro substitution has measurable consequences on both electronic properties and biological activity. The 4-fluoro regioisomer (Ki = 0.43 nM, FVIIa) positions the fluorine para to the ring nitrogen, directly modulating the basicity of the isoquinoline core through resonance [1]. The 7-fluoro regioisomer (Ki = 0.23 nM, FVIIa) provides a distinct electronic environment and may offer slightly higher potency but a different permeability profile [1][2]. Procurement of both regioisomers enables parallel SAR exploration, with the 4-fluoro variant serving as the permeability-optimized tool and the 7-fluoro variant serving as the potency-optimized comparator, together bracketing the optimal property space for a given target product profile [3].

Quote Request

Request a Quote for 4-Fluoroisoquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.